![molecular formula C22H19N3O B4439466 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4439466.png)
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide
Übersicht
Beschreibung
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide, also known as MLN8054, is a selective inhibitor of the Aurora A kinase, which is an important protein involved in cell division. MLN8054 has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
Studies: Further studies may be conducted to elucidate the precise mechanism of action of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and its effects on other cellular processes.
Conclusion:
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a selective inhibitor of Aurora A kinase with potential use in cancer treatment. Its complex synthesis method and high cost may limit its widespread use, but it is a valuable tool for studying the role of Aurora A kinase in cancer and other cellular processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a useful tool for studying the role of Aurora A kinase in cancer and other cellular processes. Its selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo experiments. However, its complex synthesis method and high cost may limit its widespread use.
Zukünftige Richtungen
There are several possible future directions for the study of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and Aurora A kinase inhibition. These include:
1. Combination therapy: 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide may be used in combination with other cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance.
2. Biomarker development: Biomarkers may be developed to identify patients who are most likely to benefit from 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide treatment.
3. New inhibitors: New inhibitors of Aurora A kinase may be developed with improved selectivity and pharmacokinetic properties.
4.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-20-5-3-2-4-18(20)15-21(25)22(26)24-19-8-6-16(7-9-19)14-17-10-12-23-13-11-17/h2-13,15H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCBSXHARCGEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.